molecular formula C9H10ClF2NO2 B13100121 Ethyl 2-amino-4,6-difluorobenzoate hydrochloride

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride

Cat. No.: B13100121
M. Wt: 237.63 g/mol
InChI Key: LJZFEVMQGBNALY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO2. It is a derivative of benzoic acid and is characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride typically involves the esterification of 2-amino-4,6-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups on the benzene ring allow it to bind to enzymes and proteins, potentially inhibiting their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,5-difluorobenzoate
  • 4-amino-2,6-difluorobenzoic acid methyl ester
  • Ethyl 2,4,6-trifluorobenzoate

Uniqueness

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.63 g/mol

IUPAC Name

ethyl 2-amino-4,6-difluorobenzoate;hydrochloride

InChI

InChI=1S/C9H9F2NO2.ClH/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12;/h3-4H,2,12H2,1H3;1H

InChI Key

LJZFEVMQGBNALY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)F)N.Cl

Origin of Product

United States

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